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2-Bromo-3-methylbutenoic acid

methyl ester

Cat. No.: B142322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-bromo-3-methylbut-2-enoate is an alpha-bromo unsaturated ester of significant

interest in organic synthesis. Its structure, featuring both a reactive carbon-bromine bond and

an electron-deficient double bond, makes it a versatile precursor for the introduction of the 2-

(methoxycarbonyl)-3-methylbut-2-enyl moiety into a variety of molecular scaffolds. This guide

provides a comprehensive overview of its chemical properties, synthesis, and potential

applications, with a focus on methodologies relevant to drug discovery and development.

While a specific CAS number for methyl 2-bromo-3-methylbut-2-enoate is not readily available

in public databases, its existence is noted in resources such as PubChem under the

Compound ID (CID) 641210.[1] The absence of a dedicated CAS number may suggest that it is

not a commercially available compound and is typically synthesized as needed for specific

research applications. This guide will, therefore, focus on its synthetic routes and known

reactions of closely related analogs, providing a foundational understanding for researchers

working with this class of compounds.

Physicochemical Properties
Due to the limited availability of experimental data for methyl 2-bromo-3-methylbut-2-enoate,

the following table summarizes key physicochemical properties of this compound and a closely
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related, commercially available isomer, methyl 2-bromo-2-butenoate, for comparative purposes.

Property
Methyl 2-bromo-3-
methylbut-2-enoate
(Predicted/Inferred)

Methyl 2-bromo-2-
butenoate (Experimental)

Molecular Formula C₆H₉BrO₂ C₅H₇BrO₂

Molecular Weight 193.04 g/mol 179.01 g/mol

Appearance - Liquid

Boiling Point - 178-182 °C[2]

Density - 1.505 g/mL at 20 °C[2]

Refractive Index - n20/D 1.486[2]

CAS Number Not assigned 17642-18-1[2]

Synthesis and Experimental Protocols
The synthesis of methyl 2-bromo-3-methylbut-2-enoate would likely proceed through the

bromination of a suitable precursor. A plausible synthetic pathway is the bromination of methyl

3-methylbut-2-enoate. This section outlines a general experimental protocol for such a

transformation, based on established methods for the alpha-bromination of unsaturated esters.

Reaction Scheme:

Synthesis of Methyl 2-bromo-3-methylbut-2-enoate

Methyl 3-methylbut-2-enoate Methyl 2-bromo-3-methylbut-2-enoate

N-Bromosuccinimide (NBS)
Radical Initiator (e.g., AIBN)

CCl₄, Reflux

Click to download full resolution via product page

A potential synthetic route to the target compound.
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Experimental Protocol: Allylic Bromination of Methyl 3-methylbut-2-enoate

This protocol is a generalized procedure and may require optimization for specific laboratory

conditions.

Materials:

Methyl 3-methylbut-2-enoate

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Apparatus for column chromatography or distillation

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve methyl 3-methylbut-2-enoate in carbon tetrachloride.
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Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic

amount of the radical initiator (AIBN or BPO).

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when

the solid NBS, which is denser than CCl₄, has been consumed and rises to the surface as

succinimide.

Work-up:

Cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and

brine in a separatory funnel.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Purification:

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by fractional distillation under reduced pressure or by column

chromatography on silica gel.

Characterization:

The structure of the synthesized methyl 2-bromo-3-methylbut-2-enoate should be confirmed by

spectroscopic methods:

¹H NMR: Expected signals would include a singlet for the methyl ester protons, and singlets

or doublets for the two methyl groups on the double bond. The position of these signals

would be crucial in confirming the bromine position.
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¹³C NMR: The spectrum would show characteristic shifts for the carbonyl carbon, the olefinic

carbons, the ester methyl carbon, and the two methyl groups.

Mass Spectrometry: The mass spectrum should show the molecular ion peak and a

characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in

approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of

the ester and the C=C stretch of the alkene.

Reactivity and Potential Applications in Drug
Development
Methyl 2-bromo-3-methylbut-2-enoate is a valuable intermediate for the synthesis of more

complex molecules, particularly in the context of drug discovery. Its reactivity is dominated by

two primary sites: the electrophilic carbon attached to the bromine and the electrophilic beta-

carbon of the unsaturated system.

Potential Signaling Pathway Modulation:

While there is no direct evidence linking methyl 2-bromo-3-methylbut-2-enoate to specific

signaling pathways, its structural motifs are present in various biologically active natural

products and synthetic compounds. As a Michael acceptor, it has the potential to react with

nucleophilic residues (such as cysteine) in proteins, a mechanism known to modulate the

activity of various enzymes and transcription factors involved in cellular signaling. For instance,

covalent modification of key cysteine residues is a known mechanism for inhibiting enzymes in

pathways related to inflammation and cancer.

Experimental Workflow for Target Identification:

A potential workflow to identify protein targets of methyl 2-bromo-3-methylbut-2-enoate could

involve the following steps:
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Cell Lysate Incubation

Click Chemistry or Affinity Purification

Covalent Labeling

SDS-PAGE Separation

Isolate Labeled Proteins

In-gel Digestion

Excise Protein Bands

LC-MS/MS Analysis

Generate Peptides

Protein Identification

Identify Peptide Sequences
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Workflow for identifying protein targets.

Conclusion
Methyl 2-bromo-3-methylbut-2-enoate, while not extensively characterized in the public

domain, represents a potentially valuable building block in organic synthesis. Its synthesis via

allylic bromination of the corresponding unsaturated ester is a feasible route. The presence of

multiple reactive sites makes it an attractive intermediate for the construction of complex

molecular architectures relevant to drug discovery. Further research into its synthesis,
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characterization, and reactivity is warranted to fully explore its potential in the development of

novel therapeutics. Researchers are encouraged to perform thorough analytical

characterization upon its synthesis to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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